

# An In-depth Technical Guide to the Structure and Stereochemistry of D-Threoninol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Threoninol*

Cat. No.: *B2792197*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D-Threoninol**, systematically known as (2S,3S)-2-aminobutane-1,3-diol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its specific stereochemistry, with two chiral centers, makes it a valuable component for creating complex, stereochemically defined molecules. This guide provides a comprehensive overview of the structure, stereochemistry, and key chemical data of **D-Threoninol**, along with a detailed synthetic protocol and a visualization of its stereochemical context.

## Chemical Structure and Stereochemistry

**D-Threoninol** possesses two stereocenters at the C2 and C3 positions. The "D-" designation refers to the configuration of the  $\alpha$ -carbon (C2), which is analogous to that of D-glyceraldehyde. The stereochemistry of **D-Threoninol** is specifically (2S,3S). Its structure is characterized by a four-carbon backbone with an amino group at C2, a primary alcohol at C1, and a secondary alcohol at C3.

The presence of two chiral centers gives rise to four possible stereoisomers of 2-aminobutane-1,3-diol:

- **D-Threoninol** ((2S,3S)-2-aminobutane-1,3-diol)

- L-Threoninol ((2R,3R)-2-aminobutane-1,3-diol) (the enantiomer of **D-Threoninol**)
- D-allo-Threoninol ((2S,3R)-2-aminobutane-1,3-diol) (a diastereomer of **D-Threoninol**)
- L-allo-Threoninol ((2R,3S)-2-aminobutane-1,3-diol) (a diastereomer of **D-Threoninol** and the enantiomer of D-allo-Threoninol)

The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological properties.

## Quantitative Data

A summary of the key quantitative data for **D-Threoninol** is presented in the tables below for easy reference and comparison.

Table 1: General Properties of **D-Threoninol**

Property	Value	Reference
IUPAC Name	(2S,3S)-2-aminobutane-1,3-diol	<a href="#">[1]</a>
CAS Number	44520-55-0	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	105.14 g/mol	<a href="#">[1]</a>

Table 2: Physical Properties of **D-Threoninol**

Property	Value	Reference
Appearance	White to off-white crystalline solid	
Melting Point	59-61 °C	
Optical Rotation [ $\alpha$ ] <sub>D</sub>	+4.0 to +6.0° (c=1 in H <sub>2</sub> O)	

Table 3: Spectroscopic Data of **D-Threoninol**

Spectrum	Data	Reference
<sup>13</sup> C NMR	A <sup>13</sup> C NMR spectrum is available and can be accessed through PubChem (CID 7020320)	[1]
IR, <sup>1</sup> H NMR, MS	Specific, detailed spectra with peak assignments for D-Threoninol are not readily available in the public domain and would typically be generated during synthesis and characterization.	

## Experimental Protocols

### Synthesis of D-Threoninol from D-Threonine

The most common laboratory-scale synthesis of **D-Threoninol** involves the reduction of the carboxylic acid functionality of D-threonine. A typical procedure involves the esterification of D-threonine followed by reduction of the resulting ester with a suitable reducing agent like sodium borohydride.

#### Step 1: Esterification of D-Threonine

- Procedure: Suspend D-threonine (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
- The solvent is then removed under reduced pressure to yield D-threonine methyl ester hydrochloride as a white solid. This crude product is often used in the next step without

further purification.

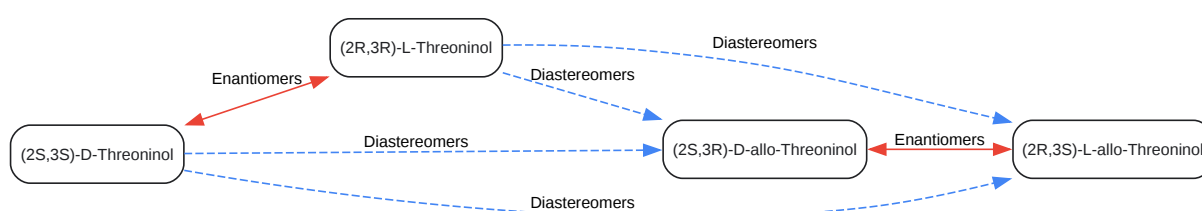
## Step 2: Reduction of D-Threonine Methyl Ester

- Procedure: Dissolve the crude D-threonine methyl ester hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.
- Cool the solution to 0 °C.
- Add sodium borohydride ( $\text{NaBH}_4$ ) (4.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Workup: Carefully quench the reaction by the slow addition of water at 0 °C.
- Concentrate the mixture under reduced pressure to remove the organic solvents.
- The resulting aqueous residue can be purified by ion-exchange chromatography or by extraction into a suitable organic solvent after basification to isolate the free **D-Threoninol**.

## Mandatory Visualizations

### Stereochemical Relationship of Threoninol Isomers

The following diagram illustrates the stereochemical relationships (enantiomers and diastereomers) between the four stereoisomers of 2-aminobutane-1,3-diol.

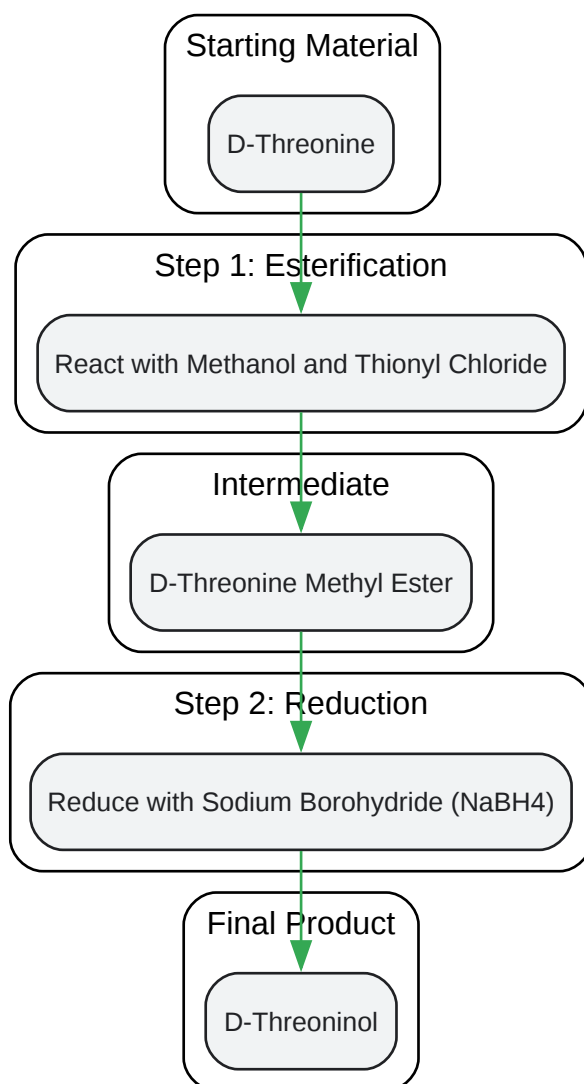


[Click to download full resolution via product page](#)

Caption: Stereochemical relationships of the four isomers of 2-aminobutane-1,3-diol.

## Experimental Workflow for the Synthesis of D-Threoninol

This diagram outlines the key steps in the synthesis of **D-Threoninol** from its precursor, D-threonine.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **D-Threoninol** from D-threonine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2S,3S)-2-Amino-1,3-butanediol | C<sub>4</sub>H<sub>11</sub>NO<sub>2</sub> | CID 7020320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of D-Threoninol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2792197#d-threoninol-structure-and-stereochemistry]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)